molecular formula C24H17Cl2F3N2O3S B2476730 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide CAS No. 686744-21-8

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide

Cat. No.: B2476730
CAS No.: 686744-21-8
M. Wt: 541.37
InChI Key: UXUQVAJTKCZGAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide is a complex organic compound that incorporates several functional groups, including indole, sulfonyl, and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors.

    Introduction of the Sulfonyl Group: This step involves the sulfonylation of the indole derivative using sulfonyl chlorides under basic conditions.

    Acetamide Formation: The final step involves the acylation of the sulfonylated indole derivative with 2-chloro-5-(trifluoromethyl)phenyl acetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfonyl or acetamide groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind with high affinity to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-phenylacetamide sulphonamides: These compounds share a similar sulfonyl acetamide structure but differ in the substituents on the phenyl ring.

    Indole derivatives: Compounds containing the indole nucleus, which exhibit a wide range of biological activities.

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and potential interactions with biological targets.

Properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Cl2F3N2O3S/c25-18-7-3-1-5-15(18)12-31-13-22(17-6-2-4-8-21(17)31)35(33,34)14-23(32)30-20-11-16(24(27,28)29)9-10-19(20)26/h1-11,13H,12,14H2,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUQVAJTKCZGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Cl2F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.